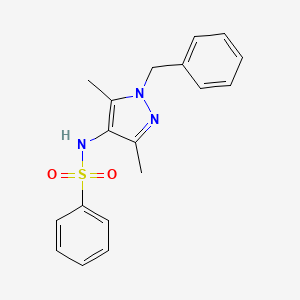
2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone, commonly known as IMQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. It has gained significant interest in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
IMQ's mechanism of action is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. IMQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
IMQ has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. IMQ has also been shown to inhibit the growth and proliferation of cancer cells. In addition, IMQ has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IMQ has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. IMQ is also soluble in common laboratory solvents, making it easy to work with. However, IMQ has limitations in terms of its solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
IMQ has shown significant potential in scientific research, and there are several future directions for its study. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. IMQ has also shown promise in treating viral infections, including HIV and hepatitis C. Another area of interest is the development of IMQ derivatives with improved pharmacological properties. Future studies may also focus on the development of new synthesis methods for IMQ and its derivatives.
Conclusion:
In conclusion, IMQ is a synthetic compound that has shown significant potential in scientific research. Its potential pharmacological properties have made it a subject of interest in several areas of study. The synthesis method for IMQ is relatively simple, and the compound can be synthesized in large quantities. IMQ has several advantages for lab experiments, but its solubility in water can be a limitation. Future studies may focus on the development of new synthesis methods and the development of IMQ derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of IMQ involves the reaction of 4-methoxyphenyl anthranilic acid with isopropylthiol in the presence of phosphorus oxychloride. The reaction yields a crude product, which is purified through recrystallization to obtain pure IMQ. The synthesis method is relatively simple, and the compound can be synthesized in large quantities.
Aplicaciones Científicas De Investigación
IMQ has shown potential pharmacological properties, making it a subject of interest in scientific research. It has been studied for its anticancer, anti-inflammatory, and antiviral activity. IMQ has also been evaluated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2-propan-2-ylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(2)23-18-19-16-7-5-4-6-15(16)17(21)20(18)13-8-10-14(22-3)11-9-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMHTHVVVHUEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)



![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)
![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
